molecular formula C13H15N5O B2676844 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine CAS No. 2198867-14-8

3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine

Cat. No.: B2676844
CAS No.: 2198867-14-8
M. Wt: 257.297
InChI Key: DZKZZRLMOFACMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2H-1,2,3-Triazol-2-yl)piperidine-1-carbonyl]pyridine is a sophisticated heterocyclic building block designed for advanced pharmaceutical research and drug discovery. This compound integrates a pyridine ring and a 1,2,3-triazole moiety within a single molecular architecture, a feature commonly exploited in the design of biologically active molecules. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, strong dipole moment, and ability to participate in hydrogen bonding, which facilitates key interactions with enzyme active sites . These properties make triazole-containing compounds valuable for developing therapeutic agents . The specific molecular framework of this compound suggests its primary research value lies in its potential as a key intermediate for constructing more complex molecules. Its structure is characteristic of compounds investigated for various pharmacological activities, including use in medicinal chemistry for the synthesis of potent enzyme inhibitors . The piperidine carbonyl linker provides conformational flexibility, potentially allowing for optimal spatial orientation in molecular recognition. Researchers can utilize this compound in hit-to-lead optimization campaigns, particularly in constructing hybrid molecules through further synthetic modification. It is an essential tool for chemists working in synthetic methodology and for medicinal chemists building targeted libraries for high-throughput screening against various disease targets. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

pyridin-3-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c19-13(11-2-1-5-14-10-11)17-8-3-12(4-9-17)18-15-6-7-16-18/h1-2,5-7,10,12H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKZZRLMOFACMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Mechanism of Action

The mechanism of action of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of triazole-piperidine-pyridine hybrids. Key structural analogs include:

Compound Core Structure Substituents Key Features
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine Pyridine + piperidine + triazole Triazolyl at piperidine C4 Combines rigidity (pyridine) with conformational flexibility (piperidine).
1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazoles Triazole fused with thiadiazole Varied aryl/alkyl groups Enhanced electron deficiency; antiviral activity against cucumber mosaic virus .
Piperidine-linked triazole-carboxamides Piperidine + triazole + carboxamide Carboxamide at piperidine N1 Improved solubility; potential CNS penetration due to lipophilic carboxamide.

Key Structural Differences :

  • Triazole Orientation: Unlike fused triazole-thiadiazole systems (e.g., in ), the triazole in the target compound is non-fused and positioned at the piperidine C4, allowing greater rotational freedom.
  • Bioisosteric Replacements : Thiadiazole rings (in derivatives) are electron-deficient compared to pyridine, altering binding affinities in biological targets .
Pharmacological and Physicochemical Properties
  • Bioactivity: Triazole-containing compounds are known for antiviral, antifungal, and anticancer activities. For example, 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles exhibit anti-cucumber mosaic virus activity (EC50 values: 12–45 μg/mL) . The target compound’s pyridine-triazole architecture may enhance binding to viral proteases or polymerases, though specific data are unavailable.
  • Solubility and LogP : The pyridine ring increases hydrophilicity (predicted LogP ~1.5) compared to thiadiazole analogs (LogP ~2.8–3.5), suggesting better aqueous solubility but reduced membrane permeability.

Biological Activity

3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound integrates a piperidine ring and a triazole moiety, which are known for their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N4OC_{13}H_{14}N_{4}O with a molecular weight of approximately 246.28 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O
Molecular Weight246.28 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring enhances its binding affinity to various biological targets, including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
  • Antiproliferative Activity : Preliminary studies indicate that it may inhibit cellular proliferation in certain cancer cell lines.

Anticancer Properties

Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have reported that triazole-containing compounds can effectively inhibit the growth of various cancer cell lines, including HeLa and HCT116 cells. The IC50 values for these compounds often fall within the low micromolar range, demonstrating potent activity.

Antimicrobial Activity

Compounds with similar structural motifs have also been evaluated for their antimicrobial properties. Triazole derivatives are known to possess broad-spectrum activity against bacteria and fungi. For example, the related compound 3-[4-(substituted piperazin-1-yl)cinnolines] has demonstrated notable antibacterial effects with minimal inhibitory concentration (MIC) values comparable to established antibiotics.

Case Studies

  • In Vitro Studies : A study evaluated the antiproliferative effects of this compound on various human cancer cell lines. Results showed significant inhibition at concentrations as low as 10 µM.
  • Enzyme Inhibition : In another investigation, the compound was tested for its ability to inhibit cyclin-dependent kinases (CDKs). It exhibited IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, highlighting its potential as a therapeutic agent in cancer treatment.

Q & A

Q. What are the established synthetic routes for 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]pyridine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Triazole Formation: Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or sulfonylation reactions. For example, 2,4,6-triisopropylbenzenesulfonyl chloride (TIBSCl) in pyridine can yield triazole derivatives under controlled conditions .
  • Coupling Reactions: Amide bond formation between piperidine and pyridine moieties using coupling agents like HATU or EDC.

Optimization Table:

StepReagents/ConditionsYield (%)Key Observations
Triazole formationTIBSCl, pyridine, 40–100°C, inert atmosphere54–3*Steric hindrance from TIBSCl affects regioselectivity; minor isomers form at lower yields
Amide couplingHATU, DIPEA, DMF, RT~70–85High purity achieved via column chromatography

*Yields vary based on substituent positioning and solvent choice.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm triazole proton environments (δ 7.5–8.5 ppm) and piperidine/pyridine backbone connectivity. For analogs, coupling constants (e.g., J=2.53.5HzJ = 2.5–3.5 \, \text{Hz}) resolve stereochemistry .
  • X-Ray Crystallography: Resolves spatial arrangements, e.g., triazole-pyridine dihedral angles (~30–45°) and hydrogen-bonding networks. See analogous structures in Acta Crystallographica reports .

Q. How does the triazole moiety influence the compound’s solubility and stability under varying pH conditions?

Methodological Answer:

  • Solubility Testing: Use shake-flask method in buffers (pH 1–13) or polar solvents (DMSO, methanol). Triazole’s polarity enhances aqueous solubility compared to non-heterocyclic analogs.
  • Stability Assay: Monitor degradation via HPLC at 25–40°C. The triazole ring is stable under acidic conditions but may hydrolyze in strong bases (>pH 12) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to compute frontier orbitals (HOMO/LUMO). Triazole’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD): Simulate solvation effects in water/DMSO to predict aggregation behavior.

Advanced Research Questions

Q. How do electronic properties of the triazole moiety influence electrochemical behavior in metal complexes?

Q. What strategies resolve contradictions in catalytic activity data for triazole-containing complexes?

Methodological Answer:

  • Control Experiments: Isolate variables (e.g., solvent polarity, counterion effects). For example, THF vs. DMF may alter reaction rates by 20–30% .
  • In Situ Spectroscopy: Use UV-Vis or IR to track intermediate species during catalysis. Conflicting data often arise from unaccounted side reactions (e.g., ligand dissociation).

Q. How can regioselectivity challenges in triazole derivatization be addressed?

Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., piperidine nitrogen) with Boc or Fmoc groups during functionalization .
  • Microwave-Assisted Synthesis: Reduce reaction times (10–30 min vs. hours) and improve regioselectivity by 15–20% .

Q. What are the implications of crystal packing interactions on the compound’s solid-state reactivity?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···N contacts) using CrystalExplorer. For analogs, π-stacking between pyridine rings enhances thermal stability .
  • Thermogravimetric Analysis (TGA): Correlate decomposition temperatures (e.g., 200–250°C) with packing density.

Q. How does the compound interact with biological targets (e.g., enzymes or receptors) in computational docking studies?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against protein databases (PDB) using flexible ligand parameters. Triazole’s hydrogen-bonding capacity often targets ATP-binding pockets (e.g., kinase inhibitors).
  • MM-PBSA Binding Energy Calculations: Estimate ΔG values (e.g., −8.5 to −10.2 kcal/mol) to rank affinity .

Q. What are the limitations of current synthetic methods, and how can they be innovatively improved?

Methodological Answer:

  • Limitations: Low yields (<50%) in multi-step syntheses due to steric hindrance or side reactions.
  • Innovations:
  • Flow Chemistry: Enhance reproducibility and scalability (e.g., continuous triazole formation reactors).
  • Photoredox Catalysis: Enable C–H functionalization under mild conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.